molecular formula C16H22N4O3S B6435898 N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}-1-phenylmethanesulfonamide CAS No. 2549006-98-4

N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}-1-phenylmethanesulfonamide

Cat. No.: B6435898
CAS No.: 2549006-98-4
M. Wt: 350.4 g/mol
InChI Key: XIKYAMGMUJPVFB-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C16H22N4O3S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.14126175 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-13-17-16(23-18-13)11-20-9-8-15(10-20)19(2)24(21,22)12-14-6-4-3-5-7-14/h3-7,15H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKYAMGMUJPVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC(C2)N(C)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}-1-phenylmethanesulfonamide is a compound that has gained attention due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxadiazole ring, pyrrolidine moiety, and a sulfonamide group. Its molecular formula is C13H18N4O2SC_{13}H_{18}N_{4}O_{2}S, and it has a molecular weight of approximately 302.37 g/mol. The oxadiazole ring is known for its biological relevance, often enhancing the compound's efficacy against various pathogens.

Antibacterial Activity

Recent studies indicate that derivatives of the oxadiazole structure exhibit significant antibacterial properties. For instance, a study assessed various 1,3,4-oxadiazole derivatives' effectiveness against Xanthomonas oryzae pv. oryzae, the causative agent of rice bacterial leaf blight. The results showed that certain compounds demonstrated control efficiencies exceeding 68%, outperforming conventional treatments such as bismerthiazol and thiodiazole copper .

Table 1: Antibacterial Efficacy of Oxadiazole Derivatives

CompoundMorbidity (%)Disease Index (%)Control Efficiency (%)
4a-210016.768.6
4a-310022.262.3
Bismerthiazol10033.349.6
Thiodiazole copper10039.942.2

This table summarizes the efficacy of selected compounds against bacterial pathogens, highlighting the superior performance of oxadiazole derivatives.

Antifungal and Antiviral Activity

In addition to antibacterial properties, oxadiazole derivatives have shown antifungal and antiviral activities. A review indicated that these compounds could inhibit fungal growth effectively and possess potential antiviral effects against various viruses . The structural features of these compounds contribute to their broad-spectrum activity.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of new compounds. Studies have indicated that the presence of sulfonate groups significantly enhances antibacterial activity compared to carboxylate counterparts . This suggests that modifications to the sulfonamide or oxadiazole moieties could lead to improved therapeutic agents.

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Sulfonate GroupIncreases antibacterial efficacy
Oxadiazole RingEnhances overall biological activity
Pyrrolidine MoietyContributes to binding affinity

Case Studies

One notable case study involved synthesizing a series of oxadiazole derivatives to evaluate their biological activities comprehensively. The results indicated that specific modifications in the oxadiazole ring led to enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria .

Another study focused on the application of these compounds in agricultural settings, demonstrating their potential as effective pesticides against crop diseases caused by bacterial infections .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a pyrrolidine ring and an oxadiazole moiety. Its molecular formula is C15H20N4O2SC_{15}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 320.41 g/mol. The presence of the sulfonamide group enhances its solubility and biological activity.

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. The oxadiazole ring enhances the ability of the compound to interact with bacterial cell membranes, potentially leading to cell death. Studies have shown that derivatives similar to N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}-1-phenylmethanesulfonamide demonstrate efficacy against various bacterial strains, including resistant strains like MRSA .

2. Anticancer Properties
The compound's structure suggests potential anticancer activity. Oxadiazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies have indicated that this compound may target specific pathways involved in cancer cell proliferation .

3. Neuroprotective Effects
Given the presence of the pyrrolidine ring, this compound may exhibit neuroprotective properties. Research into similar compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Oxadiazole Ring : This is usually achieved through cyclization reactions involving hydrazines and carbonyl compounds.
  • Pyrrolidine Formation : The pyrrolidine moiety can be synthesized via reductive amination or cyclization methods.
  • Final Coupling : The final step involves coupling the oxadiazole derivative with the pyrrolidine to form the target sulfonamide compound.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of similar compounds in various applications:

StudyFocusFindings
AntimicrobialDemonstrated activity against MRSA strains with minimal inhibitory concentrations lower than traditional antibiotics.
AnticancerInduced apoptosis in breast cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics.
NeuroprotectionShowed reduced neuronal death in models of oxidative stress, suggesting potential for neurodegenerative disease therapies.

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